molecular formula C29H30N2O2S B2459335 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 1171726-94-5

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide

Cat. No.: B2459335
CAS No.: 1171726-94-5
M. Wt: 470.63
InChI Key: ICRVOMQOJRJOMQ-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C29H30N2O2S and its molecular weight is 470.63. The purity is usually 95%.
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Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O2S/c1-20-15-16-21(2)28-27(20)30-29(34-28)31(19-24-14-9-17-33-24)26(32)18-25(22-10-5-3-6-11-22)23-12-7-4-8-13-23/h3-8,10-13,15-16,24-25H,9,14,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRVOMQOJRJOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, with a focus on its anticancer and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : The initial step often involves the reaction of 4,7-dimethylbenzothiazole with appropriate reagents to form the desired benzothiazole derivative.
  • Amidation : The benzothiazole derivative is then reacted with 3,3-diphenylpropanoyl chloride to introduce the amide functionality.
  • Tetrahydrofuran Modification : Finally, the tetrahydrofuran moiety is added through a nucleophilic substitution reaction.

Anticancer Properties

Recent studies have demonstrated that compounds related to benzothiazoles exhibit significant anticancer activity. For instance, a study evaluated various benzothiazole derivatives against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis at low micromolar concentrations .

Table 1: Biological Activity of Benzothiazole Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound B7A4311.5Induction of apoptosis via AKT/ERK pathway inhibition
Compound 4iA5492.0Cell cycle arrest and migration inhibition
N-(4,7-DMBT)-DPAH12991.8Dual anti-inflammatory and anticancer effects

DMBT = 4,7-Dimethylbenzo[d]thiazol

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies have reported that it decreases the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This dual action suggests potential for use in therapies targeting both cancer and inflammatory diseases.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth and survival (e.g., AKT and ERK pathways).
  • Induction of Apoptosis : It promotes apoptotic processes in cancer cells through intrinsic pathways.
  • Cytokine Modulation : The compound modulates inflammatory responses by inhibiting cytokine production in immune cells.

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives in clinical settings. For instance:

  • A clinical trial involving a related benzothiazole compound showed promising results in patients with advanced solid tumors, leading to further exploration of this chemical class in oncology .

Q & A

Q. What are the standard synthetic routes for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminobenzenethiol derivatives with aldehydes or ketones under acidic conditions .
  • Step 2 : Introduction of the tetrahydrofuran (THF) methyl group via nucleophilic substitution or reductive amination, often using NaBH₄ or other reducing agents .
  • Step 3 : Coupling the thiazole moiety with the diphenylpropanamide backbone using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
  • Purification : Column chromatography or recrystallization from ethanol is employed to isolate the final product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Critical for confirming substituent positions and stereochemistry. For example, the THF methyl group’s protons appear as a multiplet near δ 3.5–4.0 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures purity by matching experimental vs. calculated C/H/N/S percentages .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the THF-methyl group to the thiazole core?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst Use : Pd-based catalysts or phase-transfer agents (e.g., TBAB) improve alkylation efficiency .
  • Temperature Control : Reactions at 60–80°C minimize side products like over-alkylation .
  • Monitoring : TLC or HPLC tracks reaction progress, allowing timely quenching .

Q. How can crystallographic data resolve ambiguities in NMR assignments for this compound?

  • Single-Crystal X-ray Diffraction : Provides precise bond lengths/angles, confirming the THF ring’s chair conformation and amide plane orientation .
  • SHELX Refinement : High-resolution data (R-factor < 0.05) validates hydrogen bonding networks, which influence biological activity .
  • Complementary Techniques : Pairing XRD with DFT calculations (e.g., Gaussian) resolves dynamic disorder in flexible groups like the THF moiety .

Q. What experimental design principles apply to evaluating this compound’s bioactivity?

  • Assay Selection :
    • Antimicrobial : Broth microdilution (MIC determination) per CLSI guidelines .
    • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase activity) with positive controls (e.g., staurosporine) .
  • Dose-Response Curves : IC₅₀ values derived from 3–5 replicates ensure statistical validity .
  • Cytotoxicity Screening : Parallel testing on mammalian cells (e.g., HEK293) rules out non-specific toxicity .

Q. How should researchers address contradictions in reported bioactivity data for structurally analogous compounds?

  • Variable Analysis : Compare assay conditions (e.g., pH, serum content) that alter compound solubility or stability .
  • Purity Verification : Impurities >5% (by HPLC) can skew results; repurify compounds using orthogonal methods (e.g., prep-HPLC vs. crystallization) .
  • Structural Confirmation : Re-examine stereochemistry (e.g., via NOESY NMR) to rule out enantiomer-related discrepancies .

Methodological Considerations

Q. Table 1: Key Reaction Parameters for Amide Coupling

ParameterOptimal RangeImpact on Yield
SolventDMF/CH₂Cl₂ (1:1)Maximizes solubility
Coupling AgentEDC/HOBt (1.2 eq)Reduces racemization
Temperature0–25°CPrevents degradation
Reaction Time12–18 hoursCompletes activation

Q. Table 2: Common Contaminants in Synthesis

ContaminantSourceRemoval Method
Unreacted THF-methyl precursorIncomplete couplingSilica gel chromatography
Oxidized thiazoleAir exposureArgon atmosphere during synthesis
DiastereomersPoor stereocontrolChiral HPLC separation

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